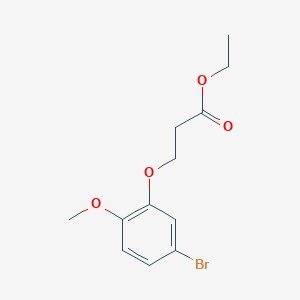

Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate

Description

Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate is an ester derivative featuring a phenoxy ring substituted with bromo (Br) and methoxy (OCH₃) groups at the 3- and 6-positions, respectively, linked to an ethyl propanoate chain. This compound is notable for its structural complexity, which confers unique electronic and steric properties.

Properties

IUPAC Name |

ethyl 3-(5-bromo-2-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO4/c1-3-16-12(14)6-7-17-11-8-9(13)4-5-10(11)15-2/h4-5,8H,3,6-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKWYUKNKFRYHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCOC1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate typically involves the reaction of 3-bromo-6-methoxyphenol with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

Nucleophilic substitution: Formation of substituted phenoxypropanoates.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate serves as a significant scaffold for the development of new therapeutic agents. Its structure allows for modifications that can enhance biological activity against various diseases.

Antidiabetic Agents

Recent studies have highlighted the potential of phenoxy derivatives, including this compound, as agonists for peroxisome proliferator-activated receptors (PPARs). PPARs are crucial in regulating glucose metabolism and lipid homeostasis, making them attractive targets for Type 2 diabetes treatment. In vitro assays demonstrated that similar compounds exhibit varying degrees of PPAR activation, indicating that this compound could be optimized for enhanced efficacy in this area .

Antimicrobial Activity

Phenolic compounds have been extensively researched for their antimicrobial properties. This compound may exhibit similar activities, potentially inhibiting the growth of pathogenic bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications to the phenoxy group can significantly influence antimicrobial potency .

Agricultural Applications

The compound's phenolic structure also suggests potential applications in agriculture, particularly as a plant growth regulator or pesticide.

Herbicidal Properties

Research indicates that phenoxy herbicides are effective in controlling broadleaf weeds. This compound could be explored as a novel herbicide candidate due to its structural similarities with known herbicides that target specific plant growth pathways .

Plant Growth Regulators

Compounds with phenolic structures can act as plant growth regulators, influencing processes such as cell division and elongation. This compound may be investigated for its ability to modulate plant growth and development, potentially improving crop yields and resistance to environmental stressors .

Materials Science

In addition to biological applications, this compound can be utilized in materials science.

Polymer Synthesis

The compound can serve as a monomer or additive in the synthesis of polymers with specific properties. Its phenolic nature allows for incorporation into polymer matrices, potentially enhancing thermal stability and mechanical strength. Research into the synthesis of conducting polymers from phenolic derivatives has shown promising results, indicating a pathway for developing advanced materials .

Coatings and Adhesives

Due to its chemical stability and reactivity, this compound may find applications in coatings and adhesives, providing protective features against environmental degradation while maintaining adhesion properties.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | PMC5400543 | Identified PPAR activation potential; compounds exhibited varying efficacy levels. |

| Agricultural Science | MDPI Article | Explored herbicidal properties; potential as a novel herbicide candidate. |

| Materials Science | RSC Advances | Investigated polymer synthesis; showed promise in enhancing polymer properties. |

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Positional Isomers

- Ethyl 3-(2-bromo-5-methoxyphenyl)propanoate (CAS 131819-11-9): This isomer differs in the substitution pattern of the bromo and methoxy groups (2-bromo, 5-methoxy vs. 3-bromo, 6-methoxy). Methoxy at the 5-position (meta to bromo) may also modulate resonance effects differently .

Halogen and Electron-Withdrawing Group Variants

- Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate (CAS 1443345-65-0): Substitution of bromo with chloro (smaller, less polarizable) and methoxy with trifluoromethyl (strongly electron-withdrawing) reduces molecular weight (296.67 g/mol vs. ~307.14 g/mol for the target compound) and increases lipophilicity (logP). The trifluoromethyl group enhances resistance to metabolic oxidation, making this variant more suitable for applications requiring prolonged stability .

Heterocyclic Derivatives

Pyridine-Based Analogs

- Ethyl 3-(6-bromopyridin-3-yl)propanoate (CAS 1041853-51-3): Replacing the phenyl ring with pyridine introduces a nitrogen atom, altering electronic properties. This structural shift could improve bioavailability in pharmaceutical contexts .

Quinoline Derivatives

- Ethyl 2-(3-bromoquinolin-6-yl)propanoate (CAS 1311992-92-3): The quinoline system adds a fused benzene ring, increasing molecular weight (308.17 g/mol) and π-conjugation. Such extended aromatic systems are advantageous in materials science (e.g., organic semiconductors) or as fluorescent probes. The bromo group at the 3-position may facilitate cross-coupling reactions .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility Trends |

|---|---|---|---|---|---|

| Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate | C₁₂H₁₃BrO₄ | ~307.14 | 3-Br, 6-OCH₃ | ~3.2 | Low in water, high in EtOAc |

| Ethyl 3-[2-chloro-4-(trifluoromethyl)phenoxy]propanoate | C₁₂H₁₂ClF₃O₃ | 296.67 | 2-Cl, 4-CF₃ | ~3.8 | Low in water, high in DCM |

| Ethyl 3-(6-bromopyridin-3-yl)propanoate | C₁₀H₁₂BrNO₂ | 258.12 | 6-Br (pyridine) | ~2.5 | Moderate in MeOH |

*Estimated using fragment-based methods.

Biological Activity

Ethyl 3-(3-bromo-6-methoxy-phenoxy)propanoate is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes information from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Cancer Cell Proliferation : Studies indicate that derivatives of similar compounds can inhibit the growth of mesenchymal cancer cell lines through mechanisms involving epithelial-mesenchymal transition (EMT) modulation. For instance, compounds with structural similarities have demonstrated selective inhibition based on vimentin expression levels in cancer cells, suggesting a possible pathway for this compound .

- Antioxidant Activity : Phenolic compounds are known for their antioxidant properties, which may contribute to their protective effects against oxidative stress in various cellular models. This activity can mitigate damage from reactive oxygen species (ROS), thereby influencing cancer cell survival and proliferation .

- Cytotoxic Effects : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating their potency. For example, some derivatives have shown IC50 values as low as 1.33 µM in specific cell lines, highlighting their potential as therapeutic agents .

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

A study investigating the antiproliferative effects of structurally related compounds found that those with electron-withdrawing groups significantly enhanced activity against mesenchymal cancer cells. This suggests that this compound may exhibit similar properties due to its bromine and methoxy substituents, which could modulate electronic distribution and enhance binding affinity to target proteins involved in cell proliferation pathways .

Table 2: IC50 Values for Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | LNCaP | 10.20 |

| Compound B | T47-D | 1.33 |

| Ethyl 3-(3-bromo-6-methoxy...) | VIM+ Cells | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.